molecular formula C21H22ClFN4O2 B1672926 Halopemide CAS No. 59831-65-1

Halopemide

Cat. No.: B1672926
CAS No.: 59831-65-1
M. Wt: 416.9 g/mol
InChI Key: NBHPRWLFLUBAIE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Halopemide is a dopamine receptor antagonist and a phospholipase D2 inhibitor . It may be used to identify inhibitors of human PLD2 using an in vitro biochemical assay . It is also inhibitory at benzodiazepine binding sites .

Cellular Effects

This compound has been reported to affect a large number of cell biological functions including virtually all types of vesicular trafficking and cytoskeletal organization . It has been shown to affect platelet activation, the response to cardiac ischemia, viral infection, neurodegenerative disease, and cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on dopamine receptors and inhibitory action on phospholipase D2 . It may also inhibit benzodiazepine binding sites .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. The distribution profile of this compound does not change significantly up to 4 hours . The percentage of unaltered this compound in the brain levels down gradually .

Dosage Effects in Animal Models

In animal models, acute dyskinesias, a neuroleptic-induced acute extrapyramidal syndrome, were elicited in squirrel monkeys by this compound (10 mg/kg) . The dyskinesias were virtually indistinguishable from those caused by a standard behaviorally equivalent dose of haloperidol .

Metabolic Pathways

This compound is involved in the metabolic pathways of phospholipase D (PLD). PLD enzymes catalyze the hydrolysis of the diester bond of phospholipids to generate phosphatidic acid and the free lipid headgroup, choline . PLD1 and PLD2 are highly selective for phosphatidylcholine (PC), and in all cases, the water-soluble product of these PLD activities is choline .

Transport and Distribution

This compound is evenly distributed over the brain, except for the septum and striae medullares being regions of a higher concentration . The low penetration into the brain is probably not due to intensive binding to plasma proteins .

Subcellular Localization

Subcellular distribution experiments show that in the caudate nucleus, this compound is far less particle-bound than are the neuroleptic agents . This suggests that this compound may have a different subcellular localization compared to other neuroleptic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of halopemide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Halopemide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit phospholipase D while also acting as a dopamine receptor antagonist. This dual action makes it a valuable compound for research and therapeutic applications, particularly in the treatment of psychiatric disorders without the side effects commonly associated with traditional neuroleptics .

Properties

IUPAC Name

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHPRWLFLUBAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208561
Record name Halopemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59831-65-1
Record name Halopemide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halopemide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354856
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Record name Halopemide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59831-65-1
Source European Chemicals Agency (ECHA)
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Record name HALOPEMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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